molecular formula C11H13BrSi B1276842 (2-Bromophenylethynyl)trimethylsilane CAS No. 38274-16-7

(2-Bromophenylethynyl)trimethylsilane

Cat. No. B1276842
CAS RN: 38274-16-7
M. Wt: 253.21 g/mol
InChI Key: FABNGXSCLHXUOH-UHFFFAOYSA-N
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Description

The compound "(2-Bromophenylethynyl)trimethylsilane" is a chemical species that is part of a broader class of organosilicon compounds, which are characterized by the presence of carbon-silicon bonds. These compounds are of interest due to their utility in various organic synthesis reactions, including coupling reactions and the formation of vinylsilanes and furans .

Synthesis Analysis

The synthesis of related vinylsilanes can be achieved through the reaction of bromoalkenes with lithium metal, although this process can be complicated by side reactions such as dehydrohalogenation and coupling. For instance, (1- and trans-2-bromovinyl)trimethylsilane react with lithium to yield trans-bis(trimethylsilyl)ethylene, albeit with challenges in obtaining good yields due to side reactions . Additionally, the synthesis of 2-substituted-4-trimethylsilylfurans can be accomplished from 3-bromo-2-trimethylsilyl-1-propene and a nitrile in a three-step process, demonstrating the versatility of bromoalkenes in synthesizing functionalized organosilicon compounds .

Molecular Structure Analysis

The molecular structure of organosilicon compounds can be complex and is often analyzed using techniques such as crystallography and Hirshfeld surface analysis. For example, the crystal structure of trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane, a related compound, has been determined, providing insights into the intermolecular interactions that define its structure .

Chemical Reactions Analysis

Organosilicon compounds like "(2-Bromophenylethynyl)trimethylsilane" participate in various chemical reactions. The Sonogashira cross-coupling reaction, for instance, involves the reaction of bromoarenes with ethynyltrimethylsilane, leading to the formation of multiple products, including unexpected by-products due to complex reaction pathways . Furthermore, the dehalosilylation of (o-halophenyl)trimethylsilanes can generate 1,2-dehydrobenzene, indicating the potential for these compounds to undergo transformations that involve the cleavage of the aryl-silicon bond .

Physical and Chemical Properties Analysis

The physical and chemical properties of organosilicon compounds are crucial for their handling and application in synthesis. For example, (1-Bromovinyl)trimethylsilane is a clear liquid with a boiling point of 124°C at 745 mmHg and a density of 1.156 g/cm³. It is completely miscible with common organic solvents like THF and diethyl ether. The purity of such reagents can be analyzed using NMR spectroscopy, and they are typically stored in dry areas to prevent degradation .

Scientific Research Applications

(2-Bromophenylethynyl)trimethylsilane is a chemical compound that finds a wide range of applications in the medicine and electronic industry .

  • Summary of the Application : This compound is used as an intermediate in various chemical reactions. One such reaction involves its reaction with trimethyl borate, which yields alkynearylboronic acid .
  • Methods of Application or Experimental Procedures : While the specific experimental procedures can vary depending on the application, a general procedure involves reacting (2-bromophenylethynyl)trimethylsilane with trimethyl borate. The reaction conditions and other technical details would depend on the specific requirements of the experiment .
  • Results or Outcomes : The reaction of (2-bromophenylethynyl)trimethylsilane with trimethyl borate yields alkynearylboronic acid . This product can then be used in further reactions, depending on the specific application in the medicine or electronic industry.
  • Silicon Protecting Groups

    • Summary of the Application : Silylating agents, such as (2-Bromophenylethynyl)trimethylsilane, are used to protect various functional groups during chemical reactions .
    • Methods of Application or Experimental Procedures : A general procedure involves reacting (2-Bromophenylethynyl)trimethylsilane with the functional group that needs to be protected. The specific reaction conditions and other technical details would depend on the specific requirements of the experiment .
    • Results or Outcomes : The use of (2-Bromophenylethynyl)trimethylsilane as a silylating agent can lead to the protection of various functional groups, thereby facilitating their use in further chemical reactions .
  • Gas Chromatography Analysis

    • Summary of the Application : Derivatization of a compound by reaction with a silylating agent like (2-Bromophenylethynyl)trimethylsilane is particularly useful in gas chromatography (GC) analysis .
    • Methods of Application or Experimental Procedures : Molecules containing functional groups such as carboxylic acid, hydroxyl, amine, thiol and phosphate, which may be difficult to analyze by GC, can be readily converted into silylated derivatives which are generally less polar, more volatile and have greater thermal stability .
    • Results or Outcomes : The silylated derivatives are more suitable for GC analysis .
  • Synthesis of Silicon-Containing Organic Polymers

    • Summary of the Application : There is a growing need for organosilanes in the field of silicon-containing organic polymers, whose potential applications include electronic and optical materials, catalysts and coatings .
    • Methods of Application or Experimental Procedures : Hydrolytic condensation of trifunctional silanes yields silsesquioxanes, where each silicon atom is bound to an average of one and a half oxygen atoms and to one hydrocarbon group .
    • Results or Outcomes : Among various types of silsesquioxanes, polyhedral oligomeric silsesquioxane (POS™) reagents offer a unique opportunity for preparing hybrid organic-inorganic materials with the inorganic structural units truly molecularly dispersed within the nanocomposites .

Safety And Hazards

“(2-Bromophenylethynyl)trimethylsilane” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation . In case of contact, it is recommended to wash off immediately with plenty of water .

properties

IUPAC Name

2-(2-bromophenyl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrSi/c1-13(2,3)9-8-10-6-4-5-7-11(10)12/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABNGXSCLHXUOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404123
Record name (2-Bromophenylethynyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromophenylethynyl)trimethylsilane

CAS RN

38274-16-7
Record name 1-Bromo-2-[2-(trimethylsilyl)ethynyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38274-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromophenylethynyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Bromophenylethynyl)trimethylsilane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
RW Saalfrank, M Haubner, C Deutscher… - The Journal of …, 1999 - ACS Publications
Reaction of (2-bromophenylethynyl)trimethylsilane 1 with trimethyl borate yielded the alkynearylboronic acid 2, which was coupled in situ with the bromoallenes 3 to give enyne−allenes …
Number of citations: 24 pubs.acs.org
PNW Baxter - The Journal of Organic Chemistry, 2001 - ACS Publications
The synthesis of a structurally new type of conjugated macrocyclic ligand (1) is reported that comprises a dehydroannulene framework incorporating two 2,2‘-bipyridine units. Modeling …
Number of citations: 74 pubs.acs.org
PS Cheng, SCK Hau, TCW Mak - Australian Journal of Chemistry, 2014 - CSIRO Publishing
Single-crystal X-ray analysis of a series of 10 silver(i) nitrate complexes containing carbon-rich ligands each composed of a halosubstituted phenyl nucleus bearing a terminal ethynyl …
Number of citations: 4 www.publish.csiro.au
SK Collins, GPA Yap, AG Fallis - Organic Letters, 2002 - ACS Publications
Copper-mediated oxidative coupling of 3 afforded the strained product 4 from intramolecular cyclization rather than the triply bridged cyclophane 5 from dimerization. X-ray analysis of …
Number of citations: 46 pubs.acs.org
SK Collins, GPA Yap, AG Fallis - Organic Letters, 2000 - ACS Publications
The synthesis of a series of novel acetylenic cyclophanes is described. X-ray crystallographic analysis of the core structure revealed a twisted conformation with helical chirality. …
Number of citations: 55 pubs.acs.org
T Sudo, N Asao, Y Yamamoto - The Journal of Organic Chemistry, 2000 - ACS Publications
Various silacycles with vinylsilane framework are synthesized via the Lewis acid-catalyzed intramolecular hydrosilylation of alkynes. The cyclization proceeds in an endo-trans or/and in …
Number of citations: 83 pubs.acs.org
M Klein, B König - Tetrahedron, 2004 - Elsevier
The synthesis of an enediyne sulfonamide by alkylidene carbene rearrangement is reported. The compound cyclizes thermally to give the Bergman product, which was prepared …
Number of citations: 48 www.sciencedirect.com
W Hao, W Geng, WX Zhang, Z ** - Chemistry–A European …, 2014 - Wiley Online Library
An efficient synthesis of N‐substituted indole derivatives was realized by combining the Pd‐catalyzed one‐pot multicomponent coupling approach with cleavage of the C(sp 3 )N …
M Quance - 2015 - lurepository.lakeheadu.ca
CROSS-COUPLING REACTIONS: SYNTHESIS AND PHOTOACTIVITY OF ENEDIYNES A Thesis Presented to The Faculty of Graduate Studies Of Lake Page 1 CROSS-COUPLING …
Number of citations: 4 lurepository.lakeheadu.ca
APK Mahrok - 2014 - search.proquest.com
There is limited information on the properties of benzotellurophenes and platinum diethynyl chalcogenophene polymers in the literature. The first chapter of the thesis details …
Number of citations: 4 search.proquest.com

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